1-Bromo-4-(cyclopropylmethoxy)-2,5-difluorobenzene
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Overview
Description
1-Bromo-4-(cyclopropylmethoxy)-2,5-difluorobenzene is an organic compound with the molecular formula C10H9BrF2O. This compound is characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopropylmethoxy group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-(cyclopropylmethoxy)-2,5-difluorobenzene typically involves the following steps:
Methoxylation: The attachment of a cyclopropylmethoxy group to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination, methoxylation, and fluorination processes, often using catalysts and specific reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Depending on the substituent introduced.
Oxidation Products: Compounds with higher oxidation states.
Reduction Products: Compounds with lower oxidation states.
Coupling Products: More complex aromatic compounds.
Scientific Research Applications
1-Bromo-4-(cyclopropylmethoxy)-2,5-difluorobenzene is used in various fields of scientific research:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of biological pathways and interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-4-(cyclopropylmethoxy)-2,5-difluorobenzene involves its interaction with molecular targets through its functional groups. The bromine atom, fluorine atoms, and cyclopropylmethoxy group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the context of its use in research or industrial applications.
Comparison with Similar Compounds
- 1-Bromo-4-methoxy-2,5-difluorobenzene
- 1-Bromo-4-(cyclopropylmethoxy)benzene
- 1-Bromo-2,5-difluorobenzene
Uniqueness: 1-Bromo-4-(cyclopropylmethoxy)-2,5-difluorobenzene is unique due to the presence of both the cyclopropylmethoxy group and two fluorine atoms, which impart distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications where these properties are desired.
Properties
IUPAC Name |
1-bromo-4-(cyclopropylmethoxy)-2,5-difluorobenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2O/c11-7-3-9(13)10(4-8(7)12)14-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUDYKNCAHLXME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC(=C(C=C2F)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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